molecular formula C21H24N6O2 B2976621 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one CAS No. 1203044-65-8

1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one

Cat. No. B2976621
M. Wt: 392.463
InChI Key: BPEMDVGERQJFCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a useful research compound. Its molecular formula is C21H24N6O2 and its molecular weight is 392.463. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity

  • Compounds with pyrazolo[3,4-d]pyrimidin-4-one derivatives have been synthesized and evaluated for their anticancer activity against human cancer cell lines. Specifically, certain derivatives showed good antiproliferative effects, suggesting potential as anticancer agents (L. Mallesha et al., 2012).

Anti-phosphodiesterase Activity

  • Novel pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives have been evaluated for their anti‐phosphodiesterase‐5 (PDE‐5) activity. This study highlights the potential of these compounds in developing new inhibitors for PDE‐5, which is significant for treating diseases like erectile dysfunction (Ziqin Su et al., 2021).

Anti-inflammatory and Analgesic Agents

  • Novel heterocyclic compounds derived from visnaginone and khellinone, incorporating benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines moieties, have been synthesized and shown to have cyclooxygenase inhibition, analgesic, and anti-inflammatory activities. These findings suggest their potential as anti-inflammatory and analgesic agents (A. Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • A series of pyrazolo[5,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity. The study indicates moderate to good antimicrobial properties against various microorganisms, showcasing their potential in developing new antimicrobial agents (P. Rana et al., 2009).

Antibacterial Activity

  • Two water-soluble pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, characterized, and shown to have antibacterial activity. Additionally, their interactions with bovine serum albumin (BSA) were studied, providing insights into the biophysical aspects of these compounds (Ling-Ling He et al., 2020).

properties

IUPAC Name

1-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O2/c1-16(29-18-7-4-3-5-8-18)21(28)26-13-11-25(12-14-26)19-15-20(24-17(2)23-19)27-10-6-9-22-27/h3-10,15-16H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEMDVGERQJFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one

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